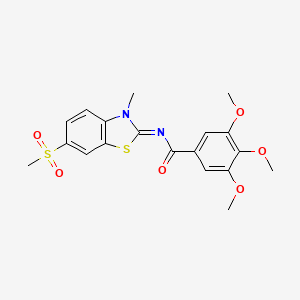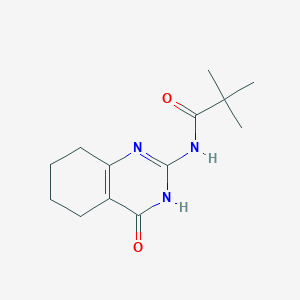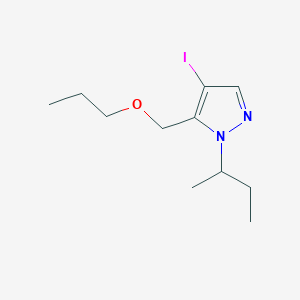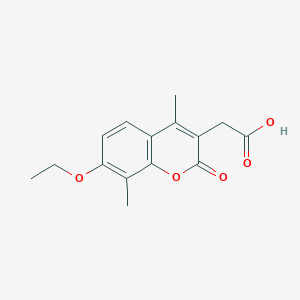![molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8](/img/structure/B2950082.png)
3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine” is a chemical substance with the CAS Number: 41266-78-8 . It has a molecular weight of 240.72 .
Molecular Structure Analysis
The 3D structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis
The compound has a melting point of 149-151 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.Mécanisme D'action
CSPT is thought to act as a competitive inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the binding of the substrate, thus preventing the enzyme or protein from catalyzing the reaction.
Biochemical and Physiological Effects
CSPT has been shown to inhibit the activity of enzymes and proteins, including enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the transport of drugs across cell membranes, thus affecting the pharmacokinetics of drugs. In addition, CSPT has been found to affect the expression of genes involved in drug metabolism and transport.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CSPT is that it can be used to study the mechanism of action of enzymes and proteins, as well as the biochemical and physiological effects of drugs. It is also relatively easy to synthesize and is relatively inexpensive. However, CSPT is not suitable for use in vivo studies, as it is toxic to cells.
Orientations Futures
The use of CSPT in laboratory experiments can be further explored in several ways. For example, CSPT can be used to study the effects of drug combinations on enzyme and protein activity, as well as the effects of drug combinations on gene expression. In addition, CSPT can be used to develop novel drug delivery systems, as well as to design new drugs with improved pharmacokinetics. Finally, CSPT can be used to study the structure and function of nucleic acids, as well as the development of new catalysts.
Méthodes De Synthèse
CSPT can be synthesized by a three-step reaction. The first step involves the reaction between 4-chlorobenzaldehyde and hydrazine to form a hydrazone. The second step involves the reaction between the hydrazone and phosphorus oxychloride to form a chloro-substituted 1,2,4-triazole. The third step involves the reaction between the chloro-substituted 1,2,4-triazole and thiophenol to form CSPT.
Applications De Recherche Scientifique
CSPT is used in laboratories for scientific research. It has been used in a variety of studies, including studies on the mechanism of action of enzymes and proteins, the biochemical and physiological effects of drugs, and the development of novel drug delivery systems. It has also been used in studies of the structure and function of nucleic acids, the design of new drugs, and the development of new catalysts.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUMURNNHOUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)


![5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2950018.png)
